molecular formula C16H18N2O3S2 B284783 N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B284783
M. Wt: 350.5 g/mol
InChI Key: JWGIOQBIYOBZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as ETSIQ, is a chemical compound that has been studied for its potential applications in scientific research. ETSIQ is a tetrahydroisoquinoline derivative that has been shown to have a variety of biological effects, including antitumor and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
ETSQ has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In animal models of inflammation, this compound has been shown to reduce inflammation and improve symptoms of arthritis. In animal models of neurological disorders, this compound has been shown to improve motor function and reduce symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

ETSQ has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. One area of research could focus on the development of new synthetic methods for this compound that improve its yield and purity. Another area of research could focus on the development of new applications for this compound in scientific research, such as in the treatment of other types of cancer or in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high doses.

Synthesis Methods

The synthesis of N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with N-ethyl-3-isoquinolinecarboxamide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been synthesized by several different methods.

Scientific Research Applications

ETSQ has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neuroscience research. In cancer research, N-ethyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have antitumor properties and has been studied as a potential treatment for various types of cancer. In inflammation research, this compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. In neuroscience research, this compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-ethyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C16H18N2O3S2/c1-2-17-16(19)14-10-12-6-3-4-7-13(12)11-18(14)23(20,21)15-8-5-9-22-15/h3-9,14H,2,10-11H2,1H3,(H,17,19)

InChI Key

JWGIOQBIYOBZKA-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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